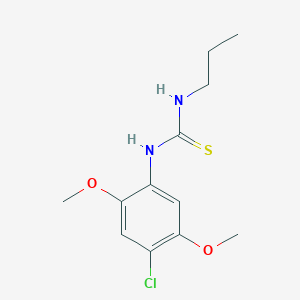
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, also known as PDPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has not been extensively studied in vivo, which makes it difficult to translate its potential therapeutic applications to clinical settings.
Direcciones Futuras
There are several future directions for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, which will help in designing experiments that target specific pathways. In addition, future research can focus on optimizing the synthesis method of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to improve its purity and yield. Finally, future research can focus on studying the in vivo effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to translate its potential therapeutic applications to clinical settings.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is a promising compound that exhibits a wide range of biological activities and potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action is not fully understood, and further research is needed to optimize its synthesis method and study its in vivo effects. Overall, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has the potential to be a valuable compound for developing new therapies for various diseases.
Métodos De Síntesis
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with hydrochloric acid to yield 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
|---|---|
Fórmula molecular |
C12H17ClN2O2S |
Peso molecular |
288.79 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H2,14,15,18) |
Clave InChI |
LGQNPTYHUHCEDT-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canónico |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




